Home > Products > Screening Compounds P75687 > 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide - 922992-28-7

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide

Catalog Number: EVT-3129449
CAS Number: 922992-28-7
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

Compound Description: 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a compound that was synthesized and characterized by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. [] It was analyzed for its antitumor activity using the MTT assay and its potential interactions with CDK4 protein were investigated through docking studies. []

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]-methanone

Compound Description: This compound, also known as compound I, is an indole benzylamino derivative that acts as a mast cell tryptase inhibitor. [, ] It has been investigated for its potential therapeutic use in treating conditions related to tryptase inhibition. [, ]

N-[2-(1H-Indol-3-yl)ethyl]alkanamide

Compound Description: This compound, denoted as compound 1 (1), serves as a starting material for synthesizing l-alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol derivatives through a modified Bischler-Napieralski reaction. []

1-(3-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound, referred to as chalcone 3, is a starting material used in the synthesis of substituted pyrazole and pyrimidine derivatives, which are then tested for their inhibitory activity against SARS-CoV 3C-like protease. []

1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones

Compound Description: This series of compounds was synthesized and investigated for their activity as selective, centrally acting serotonin 5-HT2 antagonists. [] Various substituents were introduced at the 1-position of the indole and in the 2- or 6-positions to explore structure-activity relationships. []

1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]urea derivatives

Compound Description: This series of compounds, analogous to the 1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones, was also prepared and investigated for their activity as selective 5-HT2 antagonists. [] These derivatives feature an open imidazolidinone ring, resulting in a urea moiety. []

N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide

Compound Description: This compound is a key reactant in a palladium-catalyzed tandem reaction with isocyanides to produce aza-heterocyclic amides. [] The reaction proceeds through a 2-(1H-indol-3-yl)ethen-1-imine intermediate, highlighting the close relationship between this starting material and indole derivatives. []

N-phenylethyl- and N-[2-(1H-indol-3-yl)ethyl]ureas

Compound Description: These compounds are used in the synthesis of 1,2,3,6,7,11b-hexahydro-4H-pyrimido[6,1-a]isoquinolin-4-ones and 2,3,6,7,12,12b-hexahydropyrimido[1′,6′:1,2]pyrido[3,4-b]indol-4(1H)-ones through their interaction with α,β-unsaturated carbonyl compounds. []

Ethyl 2-(3-heterocycle-1H-indol-1-yl)acetate derivatives

Compound Description: This series of compounds was synthesized starting from ethyl 2-(3-acetyl-1H-indol-1-yl)acetate and evaluated for their antiviral activity against Marek's disease virus (MDV). [] This series incorporates various heterocyclic systems onto the indole moiety to explore structure-activity relationships. []

3-(4-Fluorophenyl)-1H-indoles substituted in the 1-position with 4-piperidinyl, 1,2,3,6-tetrahydro-4-pyridinyl, and 4-piperazinyl

Compound Description: This series of compounds was synthesized and investigated as selective, centrally acting serotonin 5-HT2 antagonists. [] Various substituents were introduced in the benzene part of the indole nucleus and the 1-position of the piperidine ring to explore structure-activity relationships. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: These two compounds belong to a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides that have been synthesized and characterized by X-ray single-crystal diffraction. [] The study focuses on understanding the structure of these molecules and their hydrogen-bonding patterns. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: [H]A-585539 is a selective high-affinity 7 nicotinic acetylcholine receptor (nAChR) agonist radioligand. [, ] Its binding characteristics have been extensively studied in rat and human brain. [, ]

Relevance: While this compound doesn't share any direct structural elements with 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide, it was selected for discussion because the paper discussing this compound also discusses [H]MLA (methyllycaconitine), a radioligand that is used to study the same target as 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide. This highlights the different approaches to developing ligands for the same receptor target. [, ]

4-(1H-Indol-3-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione

Compound Description: This compound, denoted as 4, is part of a series of indole-conjugated chromeno[b]pyridines synthesized using an eco-friendly approach. [] These compounds were evaluated for their anticancer activity against HepG2 and MDA-MD-231 cells. []

2-Pyrazolines (5–9) and 2-pyrazoline derivatives (13–15) bearing benzenesulfonamide moieties

Compound Description: These pyrazoline derivatives were synthesized from α,β-unsaturated ketones and evaluated for their antibacterial and antifungal activity. [] Compounds 13-15 specifically incorporate benzenesulfonamide moieties into their structure. []

N-(N-(2-(1H-Indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1)

Compound Description: This compound is a competitive inhibitor of ERAP1 aminopeptidase activity, displaying selectivity for ERAP1 over its paralogs ERAP2 and IRAP. [] It is considered a lead compound for developing novel therapeutics for autoimmune diseases. []

1-(1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2)

Compound Description: This compound is another competitive inhibitor of ERAP1 aminopeptidase activity and also inhibits antigen presentation in a cellular assay. []

4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (Compound 3)

Compound Description: This compound is an allosteric activator of ERAP1's hydrolysis of fluorogenic and chromogenic amino acid substrates but a competitive inhibitor of its activity towards a nonamer peptide representative of physiological substrates. [] It also inhibits antigen presentation in a cellular assay and exhibits higher potency for an ERAP1 variant associated with increased risk of autoimmune disease. []

1-((3-(3-(1,9-Dihydropyrene-6-yl)-4-oxothiazolidin-2-yl)-1H-indol-1-yl)methyl)-3-phenylurea (Compound 10)

Compound Description: This compound is part of a series of acyclic nucleosides and their condensed pyrenyl derivatives containing indole moiety bearing -2-thiazolidinone. [] This series was synthesized and characterized, and their antimicrobial activity was evaluated using the agar disc diffusion method. []

N-[2-[[[3-(4′-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4′-methoxy-benzenesulfonamide phosphate (KN-93)

Compound Description: KN-93 is an inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII) that has been used to study the role of this kinase in the expression of behavioral sensitization to cocaine. [, ]

3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl)-1H-pyrrole-2,5-dione (Bisindolylmaleimide I)

Compound Description: Bisindolylmaleimide I is a potent and selective inhibitor of protein kinase C (PKC). [, ] It has been widely used in research to study the role of PKC in various cellular processes.

1-[1-(2-Amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride (JI-101)

Compound Description: JI-101 is a novel orally active triple kinase inhibitor with potent anticancer activity. [] Its pharmacokinetics, tissue distribution, and metabolism have been studied in rats. []

4-(5-Fluoro-1H-indol-3-yl)piperidine-1-carboxylic acid [4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]amide (Compound 5)

Compound Description: This compound is a potent 5-HT reuptake inhibitor with 5-HT1B/1D antagonistic activity. [] It was designed by coupling an indole derivative, known to inhibit 5-HT reuptake, to an aniline moiety, which is part of known 5-HT1B/1D ligands. []

E-4-(((1H-Indol-3-yl)methylene)amino)-N-(pyridine-2-yl)benzenesulfonamide

Compound Description: This compound is a novel acyclic bidentate compartmental ligand synthesized from indole-3-carbaldehyde and sulphapyridine. [] It has been used to prepare 3d-metal complexes that exhibit antibacterial activity. []

N-(3-Chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide

Compound Description: This compound is a sulfonamide derivative that is part of a combination pharmaceutical composition with antitumor activity. [] The composition includes irinotecan hydrochloride trihydrate, mitomycin C, 5-fluorouracil, cisplatin, gemcitabine hydrochloride, doxorubicin, taxol, and at least one other compound. []

Properties

CAS Number

922992-28-7

Product Name

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-sulfamoylphenyl)urea

Molecular Formula

C18H20N4O4S

Molecular Weight

388.44

InChI

InChI=1S/C18H20N4O4S/c1-26-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23)

InChI Key

PWXYHURIFKBYGD-UHFFFAOYSA-N

SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.